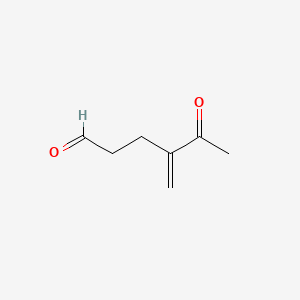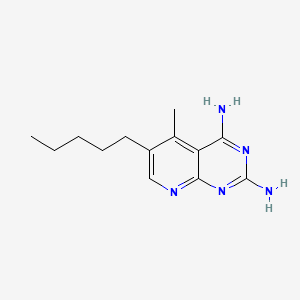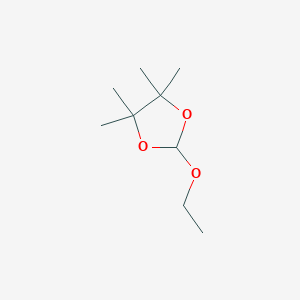
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is a dioxolane derivative, characterized by its unique structure that includes an ethoxy group and four methyl groups attached to the dioxolane ring. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the cyclization of glycol monoesters. One common method includes the reaction of ethyl vinyl ether with pinacol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted dioxolanes .
Applications De Recherche Scientifique
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethoxy group and the dioxolane ring play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation .
Comparaison Avec Des Composés Similaires
- 2-Methoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3-dioxolane
Comparison: Compared to these similar compounds, 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts different chemical properties and reactivity. For instance, the presence of the ethoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions .
Propriétés
Numéro CAS |
2203-73-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3 |
Clé InChI |
OIANMOSENHQVOP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OC(C(O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


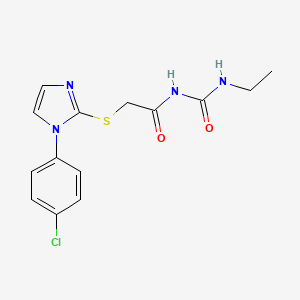
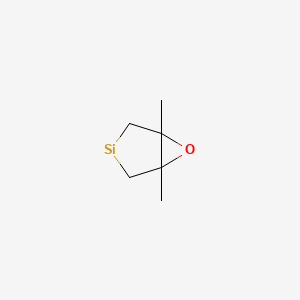

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
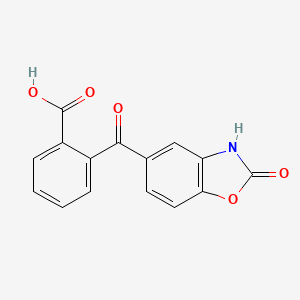
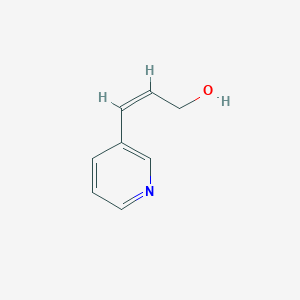

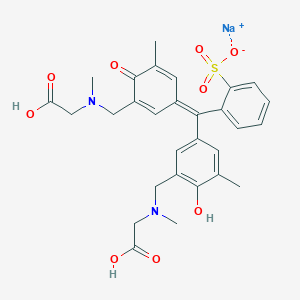
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
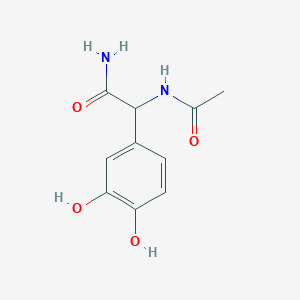
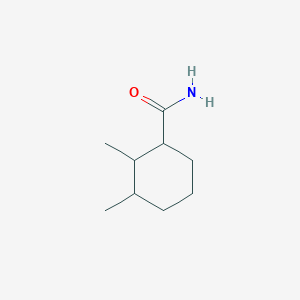
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
